3,4,5,6-Tetrahydro-2-pyrimidinethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21316. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

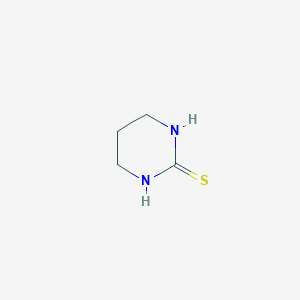

Structure

3D Structure

Properties

IUPAC Name |

1,3-diazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHNGVXBCWYLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062156 | |

| Record name | Tetrahydropyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055-46-1 | |

| Record name | Tetrahydropyrimidine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylenethiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propylenethiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydropyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydropyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclic propylene thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3BTD5L7BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5,6-Tetrahydro-2-pyrimidinethiol: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known as tetrahydropyrimidine-2(1H)-thione or propylenethiourea, is a cyclic thiourea derivative that has garnered significant interest in medicinal chemistry.[1][2] Its rigid, heterocyclic scaffold serves as a versatile building block for the synthesis of a diverse array of compounds with a wide spectrum of biological activities.[3][4] This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential therapeutic applications of this compound, offering valuable insights for researchers engaged in drug discovery and development. The pyrimidine core is a fundamental component of nucleic acids and is prevalent in numerous bioactive molecules, making its derivatives, such as this compound, attractive starting points for the design of novel therapeutic agents.[5]

Chemical Structure and Tautomerism

The chemical structure of this compound is characterized by a six-membered tetrahydropyrimidine ring with a thione group at the 2-position. A crucial aspect of its chemistry is the thione-thiol tautomerism, an equilibrium between the thione (amide) and thiol (imidic acid) forms.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: A solution of 1,3-diaminopropane (0.2 mol) is prepared in a mixture of water and ethanol (20 mL). The solution is cooled to 0-5 °C in an ice bath with continuous stirring. [6]2. Addition of Carbon Disulfide: Carbon disulfide (0.2 mol) is added dropwise to the cooled solution of 1,3-diaminopropane. The temperature should be carefully maintained between 0-5 °C during the addition. [6]3. Reflux: After the complete addition of carbon disulfide, the reaction mixture is refluxed for 12 hours. [6]4. Isolation of Product: The reaction mixture is then cooled to room temperature, which leads to the precipitation of the product. The precipitate is collected by filtration. [6]5. Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound. [6] This self-validating protocol ensures the formation of the desired product through a well-established cyclization reaction, with the final recrystallization step confirming the purity of the compound.

Applications in Drug Development

The tetrahydropyrimidine-2-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. [1][7]

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of tetrahydropyrimidine-2-thione derivatives. [3][4]The presence of the thiourea moiety is crucial for this activity, and modifications at the N1, N3, and C4 positions of the ring have led to the discovery of compounds with significant efficacy against various pathogens, including drug-resistant strains. For instance, certain 4-aryl substituted tetrahydropyrimidine-2-thiones have shown promising activity against Staphylococcus aureus and Escherichia coli. [4]

Anticancer Activity

The tetrahydropyrimidine core has been extensively explored in the development of novel anticancer agents. Derivatives of this scaffold have been shown to act as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. [8][9][10][11]For example, thieno[2,3-d]pyrimidine derivatives, which can be synthesized from tetrahydropyrimidine-2-thiol precursors, have emerged as effective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. [11]The structural rigidity and the ability to introduce diverse substituents make this scaffold ideal for designing selective kinase inhibitors.

Antiviral Potential

Derivatives of tetrahydropyrimidine-2(1H)-thione have also been investigated for their antiviral properties. [12][13][14][15][16]Studies have shown that certain N-substituted analogs exhibit significant inhibitory effects against various RNA viruses. [12]The mechanism of action is believed to involve the inhibition of viral replication processes. The ability to modify the core structure allows for the optimization of antiviral potency and the development of broad-spectrum antiviral agents.

Safety and Handling

This compound is classified as an irritant. [1]It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic building block with a rich chemical profile and significant potential in drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, from infectious diseases to cancer. Further exploration of the structure-activity relationships of its analogs will undoubtedly lead to the discovery of new and potent drug candidates.

References

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Arabian Journal of Chemistry. [Link]

-

Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. [Link]

-

Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. [Link]

-

Synthesis of tetrahydropyrimidine-2-thiones 4a–c. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 50(4), 54-60. [Link]

-

Stankova, I., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7205. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Galabov, A. S., Velichkova, E., Karparov, A., Sidzhakova, D., Danchev, D., & Chakova, N. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittel-Forschung, 34(1), 9–14. [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved January 4, 2026, from [Link]

-

Basha, N. J., & Chandana, T. L. (2022). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. ChemistrySelect, 7(32), e202201501. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abdalla, G. A. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(10), 48-56. [Link]

-

1H NMR and 13C NMR chemical shifts for the SCH2 group of the... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

FTIR Spectrum. (n.d.). Retrieved January 4, 2026, from [Link]

-

Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abdalla, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]

-

Meier, C., et al. (2021). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. RSC Medicinal Chemistry, 12(11), 1836-1847. [Link]

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). European Journal of Medicinal Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 115, 105221. [Link]

-

FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

El-Emam, A. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(39), 25314–25325. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

8_Tetrahydropyrimidines synthesis. (2013). Revistas Bolivianas. [Link]

-

A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5678. [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

FT-IR Spectrums of (a) 4,6-Diamino-2-pyrimidinethiol, (b) Zn(NO3)2·6H2O... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035. [Link]

-

Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 6. This compound | 2055-46-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,3-Diazinane-2-thione: Synthesis, Spectroscopic Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1,3-diazinane-2-thione, a cyclic thiourea derivative with significant potential in medicinal chemistry and drug development. The document delves into its chemical identity, synthesis, and detailed spectroscopic characterization. Furthermore, it explores the extensive body of research surrounding its biological activities, including its anticancer and antimicrobial properties, and discusses its role as a versatile pharmacophore in the design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising heterocyclic compound.

Introduction: Unveiling the Potential of a Cyclic Thiourea

1,3-Diazinane-2-thione, also known by its IUPAC name 3,4,5,6-Tetrahydro-2-pyrimidinethiol, is a heterocyclic compound belonging to the class of cyclic thioureas.[1] Its structure features a six-membered tetrahydropyrimidine ring with a thione functional group at the second position.[2] The thiourea moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to engage in various biological interactions, contributing to a wide range of pharmacological properties.[3] Thiourea derivatives have demonstrated a broad spectrum of activities, including antiviral, anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects.[3]

The cyclic nature of 1,3-diazinane-2-thione imparts a degree of conformational rigidity, which can be advantageous in drug design for achieving higher selectivity and improved oral bioavailability.[4] This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its potential applications in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 1,3-Diazinane-2-thione

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-diazinane-2-thione | [1] |

| Synonyms | This compound, Propylenethiourea, Tetrahydropyrimidine-2-thione | [1] |

| CAS Number | 2055-46-1 | [2][4] |

| Molecular Formula | C₄H₈N₂S | [2][4] |

| Molecular Weight | 116.18 g/mol | [2][4] |

| Melting Point | 210-212 °C | [2][4] |

| Appearance | White to off-white solid | [2] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three sets of methylene protons in the tetrahydropyrimidine ring. The protons on C4 and C6 would likely appear as triplets, coupled to the protons on C5. The protons on C5 would likely appear as a multiplet, due to coupling with the protons on C4 and C6. The N-H protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum is expected to show three signals for the carbon atoms of the tetrahydropyrimidine ring. The thione carbon (C2) would appear at a characteristic downfield shift. The methylene carbons (C4, C5, and C6) would appear in the aliphatic region of the spectrum.

The IR spectrum of 1,3-diazinane-2-thione would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the secondary amine groups.[5] The C-H stretching vibrations of the methylene groups would appear in the 2850–2950 cm⁻¹ range. A strong absorption band between 1050–1200 cm⁻¹ is characteristic of the C=S (thione) stretching vibration.[5]

The electron ionization mass spectrum of 1,3-diazinane-2-thione is expected to show a molecular ion peak (M⁺) at m/z 116, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the parent ion.[3]

Synthesis of 1,3-Diazinane-2-thione

The synthesis of 1,3-diazinane-2-thione is typically achieved through a cyclocondensation reaction. A common and straightforward method involves the reaction of 1,3-diaminopropane with carbon disulfide.[2]

Synthetic Protocol

Reaction: 1,3-Diaminopropane + Carbon Disulfide → 1,3-Diazinane-2-thione

Procedure:

-

Dissolve 1,3-diaminopropane in a suitable solvent mixture, such as water and ethanol.

-

Cool the solution to 0-5 °C.

-

Add carbon disulfide dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, reflux the reaction mixture for several hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the pure 1,3-diazinane-2-thione.[2]

Mechanistic Insights

The synthesis of 1,3-diazinane-2-thione from 1,3-diaminopropane and carbon disulfide proceeds through a nucleophilic addition-elimination mechanism. The amino groups of 1,3-diaminopropane act as nucleophiles, attacking the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and elimination of hydrogen sulfide to yield the stable six-membered ring of 1,3-diazinane-2-thione.

Figure 2: Proposed mechanism of anticancer activity via topoisomerase inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. Pyrimidine and thiourea derivatives have shown considerable promise in this area. [4] Derivatives of pyrimidine-2-thiol have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. [4]The minimum inhibitory concentrations (MIC) for some of these compounds against various bacterial strains are in the low micromolar range, highlighting their potential as effective antimicrobial agents. [4] Table 3: Antimicrobial Activity of Selected Pyrimidine-2-thiol Derivatives

| Compound | Bacterial Strain | MIC (µM/ml) | Reference(s) |

| Pyrimidin-2-thiol derivative | S. aureus | 0.87 | [4] |

| Pyrimidin-2-thiol derivative | B. subtilis | 0.96 | [4] |

| Pyrimidin-2-thiol derivative | E. coli | 0.91 | [4] |

| Pyrimidin-2-thiol derivative | P. aeruginosa | 0.77 | [4] |

The proposed mechanism of antibacterial action for some metal-organic frameworks based on 4,6-diamino-2-pyrimidinethiol involves the generation of reactive oxygen species (ROS), which leads to bacterial cell death through electrostatic interactions and lipid peroxidation. [6]

Enzyme Inhibition

The thiourea moiety is a known zinc-binding group, making thiourea-containing compounds potential inhibitors of zinc-dependent enzymes. Tetrahydropyrimidine-2-thione derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. [7]Kinetic studies have shown that some of these compounds exhibit micromolar inhibition constants (Ki). [7]

Experimental Protocols for Biological Screening

To evaluate the therapeutic potential of novel 1,3-diazinane-2-thione derivatives, a series of in vitro biological assays are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific bacteria.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Figure 3: General workflow for in vitro biological activity screening.

Conclusion and Future Directions

1,3-Diazinane-2-thione represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The existing body of research strongly supports the potential of this compound and its analogs as anticancer and antimicrobial agents.

Future research should focus on several key areas:

-

Synthesis of Novel Derivatives: The synthesis and screening of new derivatives with diverse substitutions on the tetrahydropyrimidine ring could lead to the discovery of compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects are crucial for rational drug design and optimization.

-

In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Therapeutic Areas: Given the broad range of activities associated with the thiourea moiety, the therapeutic potential of 1,3-diazinane-2-thione derivatives in other disease areas, such as neurodegenerative and inflammatory disorders, warrants investigation.

References

-

Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I. (2022). ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Arabian Journal of Chemistry. [Link]

-

Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzot[2][8]hieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (2024). Bioorganic Chemistry. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science, Biotechnology and Advanced Research. [Link]

-

Tetrahydropyrimidine-2-thione | C4H8N2S | CID 2723785. PubChem. [Link]

-

Synthesis and Kinetic Testing of Tetrahydropyrimidine-2-thione and Pyrrole Derivatives as Inhibitors of the Metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa. ResearchGate. [Link]

-

Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (2023). RSC Advances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sapub.org [article.sapub.org]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

An In-Depth Technical Guide to 3,4,5,6-Tetrahydro-2-pyrimidinethiol: Synthesis, Properties, and Therapeutic Potential

Abstract

This compound, also known as Propylenethiourea or Tetrahydropyrimidine-2-thione, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural scaffold, featuring a cyclic thiourea embedded within a six-membered ring, serves as a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol with mechanistic insights, its reactivity, and a survey of the biological activities exhibited by its derivatives, underscoring its potential in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data provides the essential foundation for its use in experimental settings, including reaction stoichiometry calculations, solvent selection, and analytical characterization.

| Property | Value | References |

| CAS Number | 2055-46-1 | [1][2][3][4][5] |

| Molecular Formula | C₄H₈N₂S | [1][2][5] |

| Molecular Weight | 116.18 g/mol | [1][3][4] |

| IUPAC Name | 1,3-diazinane-2-thione | [2] |

| Synonyms | Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea | [1][5] |

| Appearance | Solid | |

| Melting Point | 210-212 °C (lit.) | [3] |

| SMILES String | S=C1NCCCN1 | [3][4] |

| InChI Key | NVHNGVXBCWYLFA-UHFFFAOYSA-N | [3][4] |

Synthesis and Mechanistic Pathway

The primary and most direct synthesis of this compound involves the reaction of a simple diamine with a source of a thiocarbonyl group, typically carbon disulfide. This approach is efficient and relies on readily available starting materials.

Synthetic Workflow

The synthesis is a two-step, one-pot process. It begins with the nucleophilic addition of the diamine to carbon disulfide, followed by an intramolecular cyclization driven by heating, which eliminates hydrogen sulfide gas and forms the stable heterocyclic ring.

Caption: Simplified mechanistic steps of the synthesis reaction.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthon, primarily due to the reactivity of its cyclic thiourea motif.

-

Nucleophilic Reactions: The exocyclic sulfur atom is nucleophilic, allowing the molecule to participate in nucleophilic substitution reactions with various electrophiles. [2]This is a common strategy to introduce diverse side chains and build a library of derivatives for structure-activity relationship (SAR) studies.

-

Building Block for Fused Heterocycles: The compound serves as a reactant in condensation and cyclization reactions to create more complex, often fused, heterocyclic systems. [2]* Context in Biginelli Reaction: While not a direct product of the classic Biginelli reaction, this compound shares the core tetrahydropyrimidine scaffold. The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-keto ester, and urea (or thiourea), is a cornerstone for producing highly functionalized dihydropyrimidinones and thiones. [6][7]This highlights the broader importance and accessibility of the tetrahydropyrimidine core in medicinal chemistry.

Applications in Research and Drug Development

The tetrahydropyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. [1][7]While research on the parent molecule is foundational, studies on its derivatives have revealed significant therapeutic potential.

Trustworthiness: It is crucial to distinguish that the following activities are primarily reported for derivatives of the core this compound structure, not necessarily the parent compound itself. The parent compound provides the essential scaffold upon which these therapeutically active molecules are built.

Caption: Therapeutic targets addressed by derivatives of the core scaffold.

-

Antimicrobial Activity: Derivatives have shown promising antibacterial and antifungal properties. [1][3]Some have demonstrated efficacy against strains of Staphylococcus aureus, Escherichia coli, and the fungus Trichophyton mentagrophytes. [3]* Metallo-β-lactamase (MBL) Inhibition: Certain tetrahydropyrimidine-2-thione derivatives have been identified as inhibitors of IMP-1, a metallo-β-lactamase produced by pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. [2]MBLs are a major cause of bacterial resistance to β-lactam antibiotics, making their inhibitors highly sought after to restore the efficacy of existing drugs.

-

Anticancer Properties: Novel synthesized tetrahydropyrimidines have exhibited cytotoxic activity against various tumor cell lines, including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). [1][3]* Enzyme Inhibition: The scaffold has been explored for other enzymatic targets, with some derivatives showing inhibitory activity against α-glucosidase, an enzyme relevant to the management of diabetes. [1][3]

Experimental Protocols

The following protocols are provided for research purposes and should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Synthesis of this compound

This protocol is adapted from established chemical literature for the synthesis of cyclic thioureas.

Materials:

-

1,3-Diaminopropane

-

Carbon Disulfide (CS₂)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diaminopropane (0.2 mol) in a mixture of H₂O/EtOH (20 mL).

-

Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Add carbon disulfide (0.2 mol) dropwise to the stirred solution. Caution: CS₂ is highly flammable and toxic. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.

-

Cool the mixture to room temperature. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

Dry the final product under vacuum. Characterize using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Safety and Handling

Authoritative Grounding: Safety data sheets (SDS) are the primary source for handling and emergency procedures. The following is a summary of key hazards.

-

Hazard Classification: This chemical is considered hazardous. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. [3][4]* Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. [8] * Response:

-

IF ON SKIN: Wash with plenty of water. [8] * IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] * IF INHALED: Remove person to fresh air and keep comfortable for breathing. [8] * Storage: Store in a well-ventilated place. Keep container tightly closed. [9]* Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), chemical safety goggles or face shield, and chemically resistant gloves is mandatory. [3][4]

-

-

Conclusion

This compound is more than a simple heterocyclic compound; it is a foundational scaffold with demonstrated utility in the synthesis of complex molecules. The wide range of potent biological activities—including antimicrobial, anticancer, and enzyme inhibitory effects—exhibited by its derivatives confirms the value of the tetrahydropyrimidine-2-thione core. For drug development professionals and medicinal chemists, this compound represents a promising starting point for the rational design and synthesis of next-generation therapeutic agents. Further exploration of this scaffold is warranted to unlock its full clinical potential.

References

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and kinetic testing of tetrahydropyrimidine-2-thione and pyrrole derivatives as inhibitors of the metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa. (2012). PubMed. Available at: [Link]

-

Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

-

3 4 5 6 Tetrahydro 2 Pyrimidinethiol 99. Cenmed Enterprises. Available at: [Link]

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and kinetic testing of tetrahydropyrimidine-2-thione and pyrrole derivatives as inhibitors of the metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. scbt.com [scbt.com]

- 6. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives [ouci.dntb.gov.ua]

- 7. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent, selective pyrimidinetrione-based inhibitors of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties: melting point and solubility of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Abstract

This compound (CAS No. 2055-46-1), also known as cyclic propylenethiourea, is a heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery. This technical guide provides a comprehensive overview of the melting point and solubility of this compound, grounded in available literature data and established experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for the confident handling and application of this compound.

Melting Point: A Critical Indicator of Identity and Purity

The melting point of a crystalline solid is a fundamental physical property that provides crucial information about its identity and purity. For a pure compound, the melting point is typically observed as a sharp, well-defined temperature range. The presence of impurities generally depresses the melting point and broadens the melting range.

Reported Melting Point Values

Multiple chemical suppliers and databases report a consistent melting point for this compound. However, variations exist in the literature, underscoring the importance of empirical verification for any new batch of the compound.

| Reported Melting Point (°C) | Source | Notes |

| 210-212 °C | Sigma-Aldrich, ChemicalBook, ChemBK[3][4] | This is the most frequently cited range and is considered the literature standard. |

| 189 °C | abcr Gute Chemie | A notable outlier, which may reflect a different crystal form or purity level. |

The consistent reporting of the 210-212 °C range suggests this is the expected value for a high-purity sample. The lower reported value should be considered with caution and may warrant further investigation if observed experimentally.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method (Thiele tube or digital apparatus) for verifying the melting point of a this compound sample. This method is a self-validating system when performed with proper calibration and technique.

Rationale: The principle relies on the precise observation of the phase transition from solid to liquid within a packed capillary tube subjected to controlled heating. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder tightly into the bottom. A packed column of 2-3 mm is ideal. A tightly packed sample ensures uniform heat transfer.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the melting point apparatus.

-

Calibrate the apparatus using certified standards with known melting points (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

-

-

Determination:

-

Begin heating the apparatus at a rapid rate (e.g., 10-15 °C per minute) until the temperature is approximately 20 °C below the expected melting point (around 190 °C).

-

Decrease the heating rate to 1-2 °C per minute. This slow rate is essential for accurate determination.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2. A pure sample should exhibit a range of no more than 2 °C.

-

Solubility Profile: Guiding Application and Formulation

Solubility is a critical physicochemical parameter that dictates how a compound can be used in various applications, from serving as a reagent in a solution-phase reaction to its absorption and distribution as a potential therapeutic agent. The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics.

Structural Considerations and Predicted Solubility

The structure of this compound contains:

-

Polar Groups: Two secondary amine (N-H) groups and a thiocarbonyl (C=S) group. These groups can act as hydrogen bond donors and acceptors, respectively.

-

Non-Polar Moiety: A propylene (-CH₂CH₂CH₂-) hydrocarbon backbone.

This amphiphilic nature suggests moderate solubility in polar protic solvents (like methanol or ethanol) and polar aprotic solvents (like DMSO), where hydrogen bonding and dipole-dipole interactions can occur. Solubility in non-polar solvents is expected to be low. Furthermore, the solubility of thiourea derivatives can be influenced by the pH of the medium.[5]

Reported Solubility Data

Quantitative solubility data for this compound is not widely available in the literature. However, qualitative descriptions and data from commercial suppliers provide a useful starting point.

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ChemBK[4] |

| Methanol | Slightly Soluble | ChemBK[4] |

| Water | Generally Soluble | Solubility of Things[5] |

| Ethanol | Enhanced Solubility | Solubility of Things[5] |

| Ethyl Acetate | Soluble to at least 0.1 mg/mL | AccuStandard[6] |

*Note: This data is for a related compound (CAS 13991-43-0) but provides a reasonable estimation for the class of molecule.[5]

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the melting point and solubility of a research compound like this compound.

Caption: Logical workflow for determining the melting point and solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.

Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and reproducible measure of thermodynamic solubility. The use of a validated analytical technique for quantification ensures the accuracy of the final result.

Step-by-Step Methodology:

-

Preparation:

-

Select a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, ethyl acetate).

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) for creating a calibration curve.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the constant temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the dissolved compound from the undissolved solid immediately via centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with the solvent. This step is critical to prevent inflated results from suspended solids.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Develop a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the concentration of the compound.

-

Generate a calibration curve using the prepared standard solutions.

-

Analyze the diluted supernatant samples and determine the concentration using the calibration curve.

-

-

Calculation:

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results in standard units (e.g., mg/mL, µg/mL, or Molarity).

-

Conclusion

The physical properties of this compound are foundational to its application in scientific research. The compound is a crystalline solid with a well-defined melting point in the range of 210-212 °C , which serves as a reliable benchmark for purity. Its solubility profile, characterized by slight solubility in polar solvents like methanol and DMSO, must be empirically determined for specific applications. Adherence to rigorous, validated protocols for measuring these properties, as detailed in this guide, is essential for generating reproducible and trustworthy data, thereby accelerating research and development efforts in both chemistry and pharmacology.

References

AB149758 | CAS 2055-46-1. (n.d.). abcr Gute Chemie. Retrieved January 27, 2026, from [Link]

[7] Chemical Properties of 2(1H)-Pyrimidinethione, tetrahydro- (CAS 2055-46-1). (n.d.). Cheméo. Retrieved January 27, 2026, from [Link]

[8] Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved January 27, 2026, from [Link]

[5] 1,4,5,6-tetrahydropyrimidine-2-thiol. (n.d.). Solubility of Things. Retrieved January 27, 2026, from [Link]

[4] 3,4,5,6-tetrahydropyrimidine-2-thiol. (n.d.). ChemBK. Retrieved January 27, 2026, from [Link]

[1] Tetrahydropyrimidine-2-thione. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

- 1. Tetrahydropyrimidine-2-thione | C4H8N2S | CID 2723785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2055-46-1 [smolecule.com]

- 3. This compound | 2055-46-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. accustandard.com [accustandard.com]

- 7. 2(1H)-Pyrimidinethione, tetrahydro- (CAS 2055-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Tautomerism and Isomeric Forms of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Abstract

3,4,5,6-Tetrahydro-2-pyrimidinethiol, a cyclic thiourea, is a pivotal scaffold in medicinal chemistry and synthetic organic chemistry.[1] Its chemical behavior and biological activity are intrinsically linked to its structure, particularly its capacity to exist in different tautomeric and isomeric forms. This technical guide provides an in-depth analysis of the thione-thiol tautomerism inherent to this molecule. We will explore the structural nuances of each tautomer, the analytical techniques for their characterization, and the environmental factors that govern their equilibrium. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's fundamental chemical properties to leverage its full potential in their work.

Chapter 1: The Molecular Landscape: Structure and Isomerism

The Thione-Thiol Tautomeric Equilibrium

The core of this compound's structural diversity lies in its prototropic tautomerism, specifically the equilibrium between the thione and thiol forms.[2] This phenomenon involves the migration of a proton between the nitrogen and sulfur atoms, accompanied by a rearrangement of the molecule's π-electron system.

-

Thione Form (Tetrahydropyrimidine-2(1H)-thione): This form is characterized by a carbon-sulfur double bond (C=S). In most cyclic thioureas, the thione tautomer is the more stable and, therefore, the predominant species in solution and the solid state.[3][4] Computational studies on related thiourea derivatives consistently show the thione form to be the most stable in the gas phase.[5][6]

-

Thiol Form (1,4,5,6-Tetrahydro-2-pyrimidinethiol): This tautomer features a sulfhydryl group (S-H) and a carbon-nitrogen double bond (C=N) within the heterocyclic ring. While generally less stable, the thiol form can be significantly populated under specific conditions, such as in certain solvents or at particular pH values.[7]

The equilibrium between these two forms is a dynamic process influenced by a delicate balance of electronic and steric effects, as well as interactions with the surrounding environment.

Caption: Thione-thiol tautomeric equilibrium of this compound.

Chapter 2: Spectroscopic and Crystallographic Elucidation

Determining the predominant tautomeric form and quantifying the equilibrium constant requires a suite of advanced analytical techniques. Each method provides unique insights into the molecule's structure in different states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[8][9] The interconversion between tautomers is often slow on the NMR timescale, allowing for the direct observation and quantification of each species.[8]

-

¹H NMR: The thione and thiol forms exhibit distinct proton signals. The N-H protons of the thione form typically appear as broad signals, while the S-H proton of the thiol form will have a characteristic chemical shift. The protons on the carbon backbone will also experience slightly different chemical environments in each tautomer, leading to shifts in their respective signals.[10]

-

¹³C NMR: The carbon of the C=S group in the thione form has a significantly different chemical shift compared to the C-S/C=N carbon in the thiol form. This difference provides a clear diagnostic marker for identifying the dominant tautomer.[11]

-

¹⁵N NMR: Although less common, ¹⁵N NMR can provide unambiguous information about the protonation state of the nitrogen atoms, directly distinguishing between the N-H of the thione and the N=C of the thiol.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[12] By precisely mapping the positions of atoms and measuring bond lengths, crystallography can unequivocally identify the tautomeric form present in the crystal lattice. For many thiourea derivatives, X-ray studies have confirmed that the thione form is adopted in the solid state.[13]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of chemical bonds. The thione and thiol tautomers have distinct vibrational signatures:

-

Thione (C=S): A characteristic stretching vibration for the thiocarbonyl group is typically observed in the IR spectrum.

-

Thiol (S-H): The S-H bond has a weak but sharp stretching band, while the C=N stretch will also be present.

These techniques can be particularly useful for studying tautomerism in different environments, including in cryogenic matrices.[4][14]

Chapter 3: Computational Chemistry Approaches

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[5] These methods can accurately model the electronic structure of molecules and provide thermodynamic and kinetic data that complement experimental findings.[6][15]

Table 1: Representative Theoretical Energy Data for Thione-Thiol Tautomerism

| Computational Method | Basis Set | Phase | Most Stable Tautomer | Relative Energy (kcal/mol) |

| B3LYP | 6-31G(d,p) | Gas | Thione | 0.00 |

| B3LYP | 6-31G(d,p) | Gas | Thiol | +3.5 to +7.0 |

| MP2 | 6-31G(d,p) | Gas | Thione | 0.00 |

| MP2 | 6-31G(d,p) | Gas | Thiol | +2.0 to +5.0 |

Note: These are representative values based on studies of similar cyclic thioureas. Specific values for this compound would require dedicated calculations.

Chapter 4: Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of cyclic thioureas.[16]

Materials:

-

1,3-Diaminopropane

-

Carbon disulfide (CS₂)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1,3-diaminopropane (0.2 mol) in a mixture of H₂O and EtOH (20 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add carbon disulfide (0.2 mol) dropwise to the cooled solution while stirring. Maintain the temperature between 0-5 °C.

-

After the addition is complete, remove the ice bath and reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature. A precipitate should form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the ratio of thione to thiol tautomers in different deuterated solvents.

Materials:

-

Synthesized this compound

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, CD₃OD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a saturated solution of the compound in each of the chosen deuterated solvents in separate NMR tubes.

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).

-

Identify the distinct signals corresponding to the thione and thiol tautomers.

-

Carefully integrate the signals corresponding to each tautomer. For example, integrate a signal from a backbone proton of the thione form and the corresponding signal from the thiol form.

-

Calculate the molar ratio of the two tautomers from the integration values. The equilibrium constant (K_eq) can be calculated as [Thiol]/[Thione].

Caption: Experimental workflow for synthesis and tautomeric analysis.

Chapter 5: Factors Influencing Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be influenced by several external factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the relative stability of the tautomers.[17]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=S groups of the thione form, as well as the S-H group of the thiol form. The specific interactions can shift the equilibrium. Studies on thiourea have shown that increasing the alcohol content in an aqueous solution can favor the thiol form.[7][18]

-

Nonpolar Aprotic Solvents (e.g., hexane, toluene): In these solvents, intramolecular hydrogen bonding and inherent molecular stability are the dominant factors. For many related heterocyclic thiones, the thione form is favored in nonpolar environments.[19]

pH Effects

The pH of the solution can significantly impact the tautomeric equilibrium, especially in aqueous media.

-

Acidic Conditions: Protonation of the thiourea can occur, which may favor one tautomeric form over the other. For thiourea itself, the addition of hydrochloric acid increases the proportion of the thione form.[7][18]

-

Basic Conditions: Deprotonation can lead to the formation of an ambident anion, which can be protonated on either the nitrogen or sulfur atom upon neutralization, influencing the final tautomer ratio.

Conclusion

This compound exists as a dynamic equilibrium between its thione and thiol tautomers. The thione form is generally the more stable and predominant species, a finding supported by computational studies and experimental observations in the solid state. However, the tautomeric balance is sensitive to environmental conditions, particularly the solvent and pH. A thorough understanding of this equilibrium, achievable through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for researchers in drug development and medicinal chemistry. By controlling and predicting the tautomeric behavior of this important heterocyclic scaffold, scientists can better design molecules with optimized biological activity and physicochemical properties.

References

-

Gholipour, Y., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 20(5), 855-862. Available at: [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available at: [Link]

-

ResearchGate. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Available at: [Link]

-

Teixeira, C., & d'A. R. S. N. (1994). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. Química Nova, 17(2). Available at: [Link]

-

ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Available at: [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

-

Truckses, D. G., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2338-2345. Available at: [Link]

-

Taylor & Francis Online. (2018). Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Available at: [Link]

-

ResearchGate. (2020). Spectral study of thione-thiol tautomerization of thiourea in aqueous alcohol solution. Available at: [Link]

-

Taylor, M. S., & Smith, A. M. (2005). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry, 70(18), 7196-7203. Available at: [Link]

-

Tarczay, G., et al. (2022). Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 156(17), 174306. Available at: [Link]

-

Piro, O. E., et al. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Acta Crystallographica Section B: Structural Science, 56(6), 993-997. Available at: [Link]

-

Bulletin of the Karaganda university. (2020). Spectral study of thione-thiol tautomerization of thiourea in aqueous alcohol solution. Available at: [Link]

-

AIP Publishing. (2022). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. Available at: [Link]

-

RSC Publishing. (1979). X-Ray crystallographic studies on ferrocene included in a thiourea host lattice. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. Available at: [Link]

-

ResearchGate. (2019). Grown pure thiourea single crystals. Available at: [Link]

-

Gijsen, H. J. M., et al. (2010). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 15(12), 8767-8795. Available at: [Link]

-

ResearchGate. (2017). — XRD pattern for 0.1 urea-thiourea mixed crystal. Available at: [Link]

-

Brovarets, V. S., et al. (2019). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 24(19), 3462. Available at: [Link]

-

ResearchGate. (2023). Equilibrium between the tautomeric forms of thiourea. Available at: [Link]

-

Elguero, J., et al. (1976). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 20, 63-131. Available at: [Link]

-

Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. Available at: [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

-

The Journal of Organic Chemistry. (n.d.). ACS Publications. Available at: [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray crystallographic studies on ferrocene included in a thiourea host lattice - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]

- 16. This compound | 2055-46-1 [chemicalbook.com]

- 17. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dist.buketov.edu.kz [dist.buketov.edu.kz]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Historical Context and Discovery of Cyclic Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the historical landscape surrounding cyclic thiourea compounds. It delves into their initial discovery, the evolution of their synthesis, and the pivotal moments that unveiled their significant biological activities, shaping their trajectory in medicinal chemistry and beyond. This document is structured to offer not just a chronological account, but also a deeper understanding of the scientific reasoning and experimental causality that propelled the field forward.

I. Introduction: The Emergence of a Versatile Scaffold

Cyclic thioureas, heterocyclic compounds featuring a thiourea moiety within a ring structure, represent a cornerstone in the vast field of organic and medicinal chemistry. Their journey from laboratory curiosities to key components in therapeutics and catalysts is a testament to the persistent inquiry and serendipitous discoveries that define scientific progress. The inherent structural features of the cyclic thiourea core—its planarity, hydrogen bonding capabilities, and the reactivity of the thiocarbonyl group—have rendered it a privileged scaffold in the design of bioactive molecules and organocatalysts. This guide will trace the origins of these remarkable compounds, providing a foundational understanding for researchers engaged in their contemporary applications.

II. The Dawn of Discovery: Early Synthesis of the Cyclic Thiourea Core

The story of cyclic thioureas is intrinsically linked to the broader history of thiourea chemistry. While thiourea itself was first synthesized in the 19th century, the deliberate construction of its cyclic analogues followed as chemists began to explore the reactions of bifunctional reagents.

A. The Diamine and Carbon Disulfide Route: A Foundational Method

One of the earliest and most fundamental methods for the synthesis of cyclic thioureas involves the reaction of a diamine with carbon disulfide. This straightforward approach laid the groundwork for accessing a variety of simple cyclic systems, most notably the five-membered ring of ethylene thiourea (2-imidazolidinethione).

This protocol, adapted from the historical literature, details the preparation of ethylene thiourea, a compound that would later be identified as having significant biological effects.

Materials:

-

Ethylenediamine (92%)

-

Carbon disulfide

-

Ethanol (95%)

-

Water

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

In a 2-liter round-bottomed flask, a solution of 120 g (1.83 moles) of 92% ethylenediamine in 300 ml of 95% ethanol and 300 ml of water is prepared.

-

The flask is equipped with a reflux condenser. 121 ml of carbon disulfide is placed in a separatory funnel and attached to the top of the condenser.

-

Approximately 15-20 ml of carbon disulfide is added to the flask with shaking. A vigorous exothermic reaction ensues, which may require external cooling to control.

-

Once the initial reaction subsides, the flask is placed in a water bath maintained at 60°C. The remaining carbon disulfide is added dropwise at a rate that maintains a gentle reflux. This addition typically takes about 2 hours.

-

After the addition is complete, the temperature of the water bath is raised to 100°C, and the mixture is refluxed for an additional hour.

-

Following this, 15 ml of concentrated hydrochloric acid is carefully added, and the mixture is refluxed for 9-10 hours under a fume hood. This prolonged heating is crucial for the cyclization and conversion of the intermediate thiocarbamic acid.[1]

-

The reaction mixture is then cooled in an ice bath, and the precipitated product is collected by suction filtration.

-

The crude product is washed with 200-300 ml of cold acetone to remove impurities.

-

The resulting white crystalline solid is ethylene thiourea, which can be further purified by recrystallization. The yield is typically in the range of 83-89%.[1]

Causality Behind Experimental Choices:

-

The use of a mixed solvent system of ethanol and water facilitates the dissolution of both the diamine and the intermediate salts.

-

The initial vigorous reaction highlights the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. Controlling the initial addition is a critical safety and yield-determining step.

-

The addition of hydrochloric acid catalyzes the final cyclization by protonating the intermediate, making it a better leaving group.

-

The extended reflux period ensures the complete conversion to the thermodynamically stable cyclic product.[1]

B. The Thiophosgene Approach: An Alternative Pathway

While the carbon disulfide method proved robust, the use of thiophosgene (CSCl₂) offered an alternative, albeit more hazardous, route to cyclic thioureas.[1] Thiophosgene, being a highly reactive dielectrophile, readily reacts with diamines to form the cyclic thiourea core.

Caption: Conceptual workflow for cyclic thiourea synthesis from diamines and thiophosgene.

Causality Behind Experimental Choices:

-

This method is often performed in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction, driving the equilibrium towards the product.

-

Due to the high toxicity and corrosive nature of thiophosgene, this method has been less favored for large-scale synthesis compared to the carbon disulfide route.[1] However, it remains a valuable tool for specific synthetic applications, particularly in the preparation of chiral cyclic thioureas for catalysis.[1]

III. Unveiling Biological Significance: From Goitrogens to Therapeutics

The initial syntheses of cyclic thioureas were primarily of academic interest. However, the mid-20th century marked a turning point with the discovery of their profound biological effects, particularly their influence on thyroid function.

A. The Discovery of Antithyroid Activity: A Serendipitous Finding

The journey towards understanding the therapeutic potential of thiourea derivatives began with a series of serendipitous observations in the early 1940s. Researchers Julia and Cosmo Mackenzie, along with Curt Richter at Johns Hopkins University, were investigating compounds to suppress intestinal bacteria in rats. They unexpectedly observed that rats treated with thiourea and related compounds developed goiters, an enlargement of the thyroid gland.[2]

This pivotal finding was rigorously pursued by Dr. Edwin B. Astwood, who in 1943, published a seminal report on the use of thiourea and thiouracil to treat hyperthyroidism in humans.[2] This marked the dawn of antithyroid drug therapy. Subsequent studies revealed that cyclic thioureas, such as ethylene thiourea, also possessed this goitrogenic and antithyroid activity.[3] These compounds were found to inhibit the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones.[4]

Caption: Mechanism of antithyroid action of thiourea derivatives.

B. Expanding the Horizon: Diverse Biological Activities Emerge